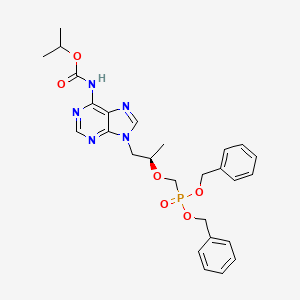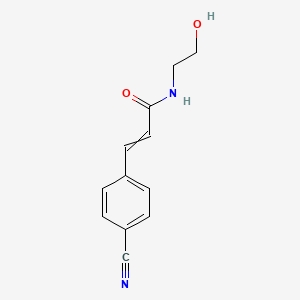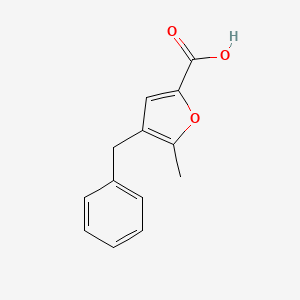
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzyl group and a diamino-oxobutanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,4-diamino-4-oxobutanoic acid and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine.
Reaction Steps: The (S)-2,4-diamino-4-oxobutanoic acid is reacted with 4-nitrobenzyl bromide in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted products with various functional groups replacing the nitrobenzyl moiety.
Aplicaciones Científicas De Investigación
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 2,4-diamino-4-oxobutanoate hydrochloride: A similar compound with a methyl group instead of a nitrobenzyl group.
(S)-2,4-Diamino-4-oxobutanoic acid: The parent compound without the nitrobenzyl moiety.
Uniqueness
(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the nitrobenzyl functionality is required.
Propiedades
Fórmula molecular |
C11H14BrN3O5 |
|---|---|
Peso molecular |
348.15 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (2S)-2,4-diamino-4-oxobutanoate;hydrobromide |
InChI |
InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H/t9-;/m0./s1 |
Clave InChI |
GHBAUQLEMIMDES-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC(=O)[C@H](CC(=O)N)N)[N+](=O)[O-].Br |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
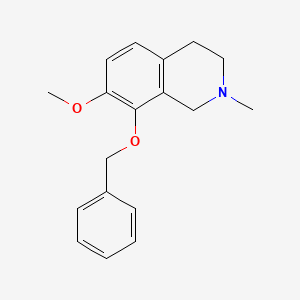
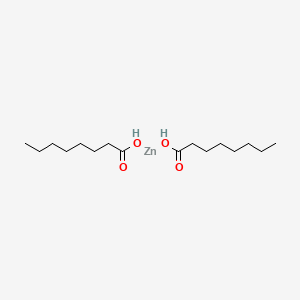
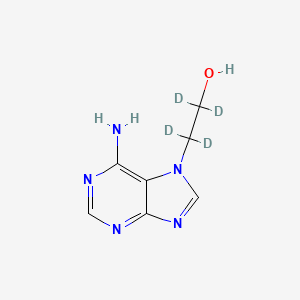
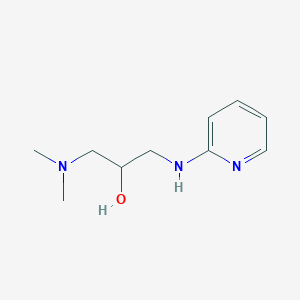
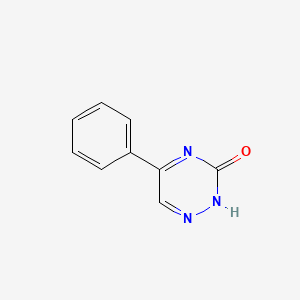
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
